

# A Comparative Pharmacokinetic Analysis of JNJ-64264681, a Novel BTK Inhibitor

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## Compound of Interest

Compound Name: JNJ-64264681

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This guide provides a detailed comparative analysis of the pharmacokinetics of **JNJ-64264681**, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), against other established BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. The information is compiled from publicly available clinical trial data and pharmacological studies to facilitate an objective comparison of their performance.

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **JNJ-64264681** and its comparators, providing a clear basis for comparison of their absorption, distribution, metabolism, and excretion profiles.

Table 1: Single-Dose Pharmacokinetic Parameters of BTK Inhibitors

Parameter	JNJ-64264681	Ibrutinib	Acalabrutinib	Zanubrutinib
Dose Range (mg)	4 - 400[1]	420 - 840[2]	15 - 400[3]	40 - 320[4][5]
Tmax (median, h)	~4[1]	1 - 2[6]	0.5 - 0.75	1.25 - 2.25[7]
Terminal Half-life (mean, h)	1.6 - 13.2[1][8]	4 - 6[6]	~0.9 (parent), 6.9 (active metabolite)	~2 - 4[5]
Dose Proportionality	Less than dose-proportional from 4 to 36 mg[1][8]	Approximately dose-proportional	Dose-proportional	Dose-proportional

Table 2: Multiple-Dose Pharmacokinetic Parameters of BTK Inhibitors

Parameter	JNJ-64264681	Ibrutinib	Acalabrutinib	Zanubrutinib
Dosing Regimen	36, 100, 200 mg once daily[1][8]	420 or 840 mg once daily[2]	100 mg twice daily	160 mg twice daily or 320 mg once daily[5]
Time to Steady State	By day 2[1][8]	Not specified	Not specified	Minimal accumulation observed[4]
Accumulation Ratio	Not specified	1 - 1.6	Not specified	Minimal accumulation observed[4]

## Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of **JNJ-64264681** and the comparator BTK inhibitors, based on available information from clinical trial protocols and publications.

### JNJ-64264681

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **JNJ-64264681**.[\[1\]](#)[\[8\]](#) The study consisted of two parts: a single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.[\[1\]](#)[\[8\]](#)

- Study Population: Healthy adult participants.[\[1\]](#)[\[8\]](#)
- SAD Phase: Increasing single doses of **JNJ-64264681** (ranging from 4 to 400 mg) or placebo were administered to fasted male participants.[\[1\]](#)[\[8\]](#)
- MAD Phase: Participants received once-daily doses of 36, 100, or 200 mg of **JNJ-64264681** for 10 days.[\[1\]](#)[\[8\]](#)
- Pharmacokinetic Sampling: Venous blood samples were collected at pre-defined time points after drug administration to determine the plasma concentrations of **JNJ-64264681**.
- Bioanalytical Method: While specific details of the assay are not publicly available, plasma concentrations of **JNJ-64264681** were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for such studies.

## Ibrutinib

The pharmacokinetics of ibrutinib have been evaluated in several clinical studies, including a Phase 1b/2 study in patients with B-cell malignancies.[\[2\]](#)[\[9\]](#)

- Study Population: Patients with recurrent B-cell malignancies, including chronic lymphocytic leukemia (CLL).[\[2\]](#)[\[9\]](#)
- Dosing Regimens: Dose-escalation studies evaluated doses from 1.25 to 12.5 mg/kg/day, with fixed-dose cohorts at 420 mg and 840 mg once daily.[\[9\]](#)
- Pharmacokinetic Sampling: Blood samples for PK assessment were collected during the first treatment cycle at various time points post-dose.[\[2\]](#)
- Bioanalytical Method: Ibrutinib plasma concentrations were quantified using a validated LC-MS/MS method.[\[10\]](#)[\[11\]](#)[\[12\]](#) The method typically involves protein precipitation for sample

preparation, followed by chromatographic separation and mass spectrometric detection.[10][12] The linear range of quantification is generally established to cover the expected plasma concentrations.[10][11]

## Acalabrutinib

The pharmacokinetic profile of acalabrutinib was characterized in Phase 1/2 studies involving healthy volunteers and patients with B-cell malignancies.[3][13]

- **Study Population:** Healthy adult volunteers and patients with chronic lymphocytic leukemia (CLL).[3][13]
- **Dosing Regimens:** Dose-ranging studies evaluated single doses from 15 to 400 mg and multiple-dose regimens, with 100 mg twice daily being the recommended dose.[3]
- **Pharmacokinetic Sampling:** Blood samples were collected at various time points pre- and post-dose to determine the plasma concentrations of acalabrutinib and its active metabolite, ACP-5862.[14]
- **Bioanalytical Method:** A validated LC-MS/MS method was used for the simultaneous quantification of acalabrutinib and its active metabolite in human plasma.[15][16][17] The method typically utilizes liquid-liquid extraction for sample preparation and deuterated internal standards for accurate quantification.[15][16][17]

## Zanubrutinib

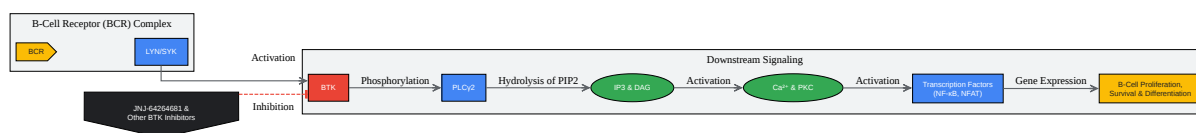
The pharmacokinetics of zanubrutinib were assessed in a Phase 1, open-label, dose-escalation and expansion study in patients with B-cell malignancies.[4][18]

- **Study Population:** Patients with relapsed/refractory B-cell malignancies.[4][5]
- **Dosing Regimens:** The dose-escalation phase evaluated once-daily doses of 40 mg, 80 mg, 160 mg, and 320 mg, as well as a 160 mg twice-daily regimen.[4]
- **Pharmacokinetic Sampling:** Blood samples were collected at specified time points after drug administration to characterize the plasma concentration-time profile.

- Bioanalytical Method: A validated LC-MS/MS method was employed for the quantification of zanubrutinib in human plasma.[19][20][21] The method typically involves a protein precipitation step for sample preparation and has a linear range suitable for clinical samples. [19][21]

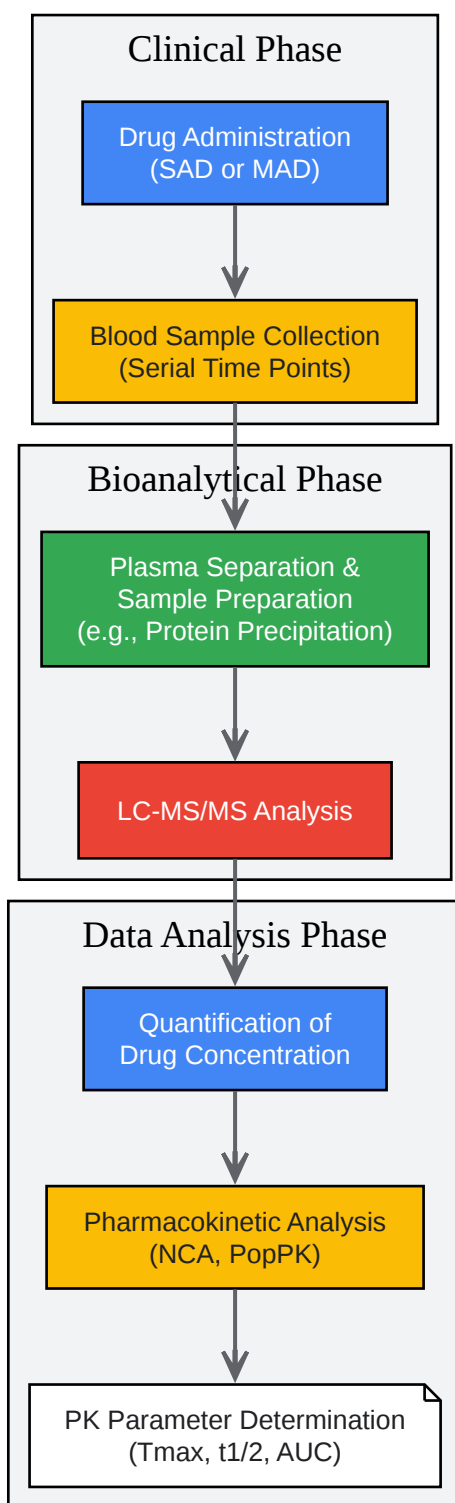
## Visualizations

The following diagrams illustrate the Bruton's tyrosine kinase (BTK) signaling pathway and a generalized workflow for the pharmacokinetic analysis described in the experimental protocols.



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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Point of Inhibition.



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Caption: Generalized Workflow for Pharmacokinetic Analysis of BTK Inhibitors.

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